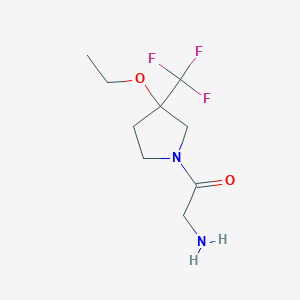
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
“2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an ethoxy group and a trifluoromethyl group attached to the pyrrolidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) moiety, a part of the compound’s structure, is extensively used in the agrochemical industry. It’s known for its role in the protection of crops from pests. The introduction of TFMP derivatives like fluazifop-butyl marked the beginning of their use in the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Research
Several TFMP derivatives are utilized in pharmaceuticals, with five pharmaceutical products containing the TFMP group having been approved for the market. The compound’s derivatives are currently undergoing clinical trials, indicating their potential in developing new medications .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. Two veterinary products containing this moiety are on the market, showcasing the compound’s versatility and importance in animal health .
Synthesis of Antimicrobial Agents
The compound serves as an intermediate in the synthesis of antimicrobial benzoisothiazolones and dithiobis(benzamides). These antimicrobial agents are crucial in combating various bacterial infections, making the compound significant in the development of new antibiotics .
Drug Discovery
The pyrrolidine ring present in the compound is a versatile scaffold in drug discovery. It’s used to design new molecules with specific biological activities, such as targeting the RORγt receptor while minimizing undesirable activity against other receptors like the pregnane X receptor (PXR) .
Development of Functional Materials
The compound’s derivatives are instrumental in the advancement of functional materials. The unique physicochemical properties imparted by the fluorine atom and the characteristics of the pyrrolidine moiety contribute to this field .
Organic Synthesis
The compound is used in organic synthesis processes, particularly in vapor-phase reactions. It’s involved in the fluorination that occurs immediately after the chlorination of certain precursors, which is a critical step in the production of various organic compounds .
Reference Standards for Testing
Lastly, the compound is employed as a high-quality reference standard in pharmaceutical testing. This ensures accurate results in the analysis and quality control of pharmaceutical products .
Future Directions
The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The design of new molecules often involves modifying the pyrrolidine ring or its substituents to achieve desired physicochemical parameters and biological activity .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, may influence its interaction with the environment .
properties
IUPAC Name |
2-amino-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-2-16-8(9(10,11)12)3-4-14(6-8)7(15)5-13/h2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHWFJUKBJKFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



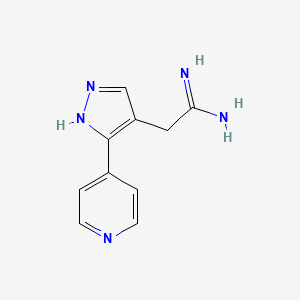
![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)

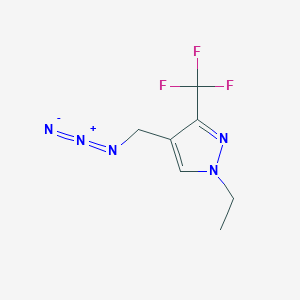
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)

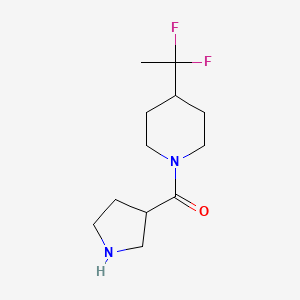
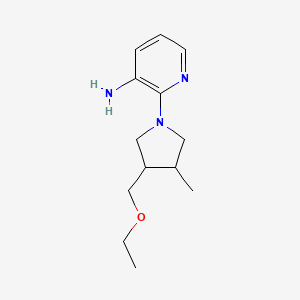
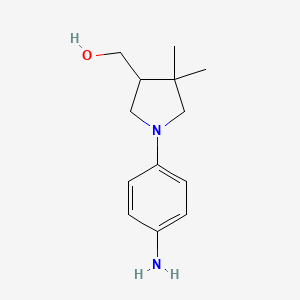
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1491029.png)